physical and chemical properties of 2-Chloro-3-nitropyridine
physical and chemical properties of 2-Chloro-3-nitropyridine
An In-depth Technical Guide to 2-Chloro-3-nitropyridine
Introduction
2-Chloro-3-nitropyridine is a highly functionalized pyridine derivative with the chemical formula C₅H₃ClN₂O₂.[1] It appears as a yellow crystalline solid or powder and is recognized for its role as a versatile intermediate in organic synthesis.[1][2][3][4] Its structure, featuring a pyridine ring substituted with both a chloro and a nitro group, makes it a valuable building block in the pharmaceutical, agrochemical, and dye industries.[1][5] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the chlorine atom, making it susceptible to nucleophilic displacement, which is a cornerstone of its synthetic utility.[6]
Physical and Chemical Properties
The physical and chemical characteristics of 2-Chloro-3-nitropyridine are well-documented, providing essential data for its handling, storage, and application in chemical reactions.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 158.54 g/mol | [2][7][8][9] |
| Appearance | Yellow crystalline powder | [1][2][3][4] |
| Melting Point | 100-103 °C | [3][7][8][10] |
| Boiling Point | 260.3±20.0 °C (Predicted) | [7] |
| Flash Point | 185 °C / 365 °F | [7][10] |
| Solubility | Insoluble or sparingly soluble in water.[1][7][11] | Forms needles from H₂O.[4][7] |
| pKa | Data available in IUPAC Digitized pKa Dataset.[9] |
| Log P (Octanol/Water) | 1.312 |[12] |
Table 2: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 5470-18-8 | [1][2][7][10] |
| IUPAC Name | 2-chloro-3-nitropyridine | [3][9] |
| Synonyms | 3-Nitro-2-chloropyridine | [2][9] |
| Molecular Formula | C₅H₃ClN₂O₂ | [1][3][7][8][9] |
| InChI Key | UUOLETYDNTVQDY-UHFFFAOYSA-N | [1][3][9] |
| Canonical SMILES | C1=CC(=C(N=C1)Cl)--INVALID-LINK--[O-] |[1][9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Chloro-3-nitropyridine.
Table 3: Spectroscopic Data Summary
| Technique | Key Information | Source(s) |
|---|---|---|
| ¹H NMR | Spectra available. Key shifts reported at 8.644, 8.251, and 7.507 ppm in CDCl₃. | [9][13] |
| ¹³C NMR | Spectra available. | [9][13] |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 158. Other major peaks at m/z 112 and 76. | [9][13][14] |
| Infrared (IR) Spectroscopy | Conforms to standard spectra. Data available from KBr-Pellet and ATR-Neat techniques. | [3][9][15] |
| Raman Spectroscopy | FT-Raman spectra available. |[9] |
Reactivity and Chemical Applications
2-Chloro-3-nitropyridine is primarily used as an intermediate in multi-step syntheses.[4] Its reactivity is dominated by the interplay between the pyridine ring, the nitro group, and the chlorine substituent.
-
Nucleophilic Aromatic Substitution (SNAr) : The chlorine atom at the 2-position is activated by the electron-withdrawing nitro group at the 3-position, making it a good leaving group in nucleophilic substitution reactions.[6] It readily reacts with various nucleophiles such as amines, alcohols, and thiols to form a wide range of substituted pyridine derivatives.[4][6][7]
-
SN(ANRORC) Mechanism : The reaction of 2-chloro-3-nitropyridine with hydroxide ions has been shown to proceed via an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, forming intermediates that can be studied by NMR and X-ray crystallography.[16]
-
Reduction of the Nitro Group : The nitro group can be reduced to an amino group, providing another site for functionalization.[5][6] This reaction yields 2-chloro-3-aminopyridine, another important intermediate for synthesizing drugs like pirenzepine (an anti-ulcer medication) and diazepine-based anti-AIDS agents.[5]
-
Applications in Synthesis : It serves as a key starting material for agrochemicals and pharmaceuticals.[1][5] For instance, it is used to synthesize 2-anilino-3-nitropyridine derivatives by reacting with substituted anilines, which are precursors to compounds with potential cytotoxic activity.[5]
Experimental Protocols
Synthesis of 2-Chloro-3-nitropyridine from 3-Nitropyridine-2-carboxylic Acid
This protocol describes a decarboxylative halogenation reaction to produce 2-Chloro-3-nitropyridine.[1][4][7]
Reagents and Equipment:
-
3-Nitropyridine-2-carboxylic acid (50.4 mg, 0.3 mmol)
-
Sodium carbonate (64.0 mg, 0.6 mmol)
-
Sodium chloride (17.6 mg, 0.3 mmol)
-
tert-Butyl hypochlorite (32 μL, 0.3 mmol)
-
Dichloromethane (CH₂Cl₂, 3 mL)
-
25 mL Schlenk reaction flask
-
Oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Petroleum ether/ethyl acetate eluent system
Procedure:
-
Accurately weigh 3-nitropyridine-2-carboxylic acid, sodium carbonate, sodium chloride, and tert-butyl hypochlorite into a 25 mL Schlenk reaction flask.[1][4][7]
-
Add 3 mL of dichloromethane to the flask to serve as the solvent.[4][7]
-
Place the reaction mixture in a preheated oil bath at 25 °C.[4][7]
-
Allow the reaction to stir for 20 hours at this temperature.[4][7]
-
Upon completion, remove the solvent by distillation under reduced pressure using a rotary evaporator.[4][7]
-
The resulting crude product is then purified by silica gel column chromatography.[4][7]
-
Elute the column with a petroleum ether/ethyl acetate solvent system to isolate the final product.[4][7]
-
This procedure yields 2-chloro-3-nitropyridine, with reported yields around 58%.[1][4][7]
Caption: Workflow for the Synthesis of 2-Chloro-3-nitropyridine.
Safety and Handling
2-Chloro-3-nitropyridine is considered a hazardous chemical and requires careful handling.[10]
Table 4: Safety and Handling Information | Hazard Category | Description | Precautionary Measures | Source(s) | | :--- | :--- | :--- | :--- | | Acute Toxicity | Harmful if swallowed (Oral, Category 4).[10][12] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth. |[12] | | Skin Irritation | Causes skin irritation (Category 2).[10][12] | Wear protective gloves. Wash skin thoroughly after handling. If on skin, wash with plenty of soap and water. |[10][12] | | Eye Irritation | Causes serious eye irritation (Category 2).[10][12] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. |[10][12] | | Respiratory Irritation | May cause respiratory irritation (STOT SE 3).[10][12] | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air. |[10][12] | | Storage | Store in a cool, dry, well-ventilated place away from incompatible substances like strong oxidizing agents.[1][7][10] Keep container tightly closed and sealed in dry, room temperature conditions. |[7] | | Incompatibilities | Strong oxidizing agents.[2][10] | | | | Decomposition | Hazardous decomposition products include hydrogen chloride, nitrogen oxides, and carbon monoxide.[2] | | |
References
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